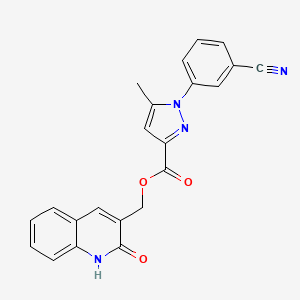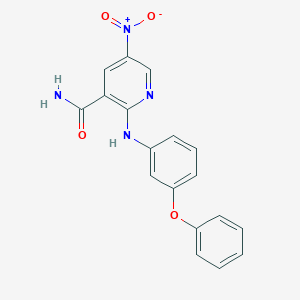
5-Nitro-2-(3-phenoxyanilino)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitro-2-(3-phenoxyanilino)pyridine-3-carboxamide is an organic compound that belongs to the class of nitropyridines This compound is characterized by the presence of a nitro group, a phenoxyanilino group, and a pyridine carboxamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-(3-phenoxyanilino)pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the nitration of a pyridine derivative followed by the introduction of the phenoxyanilino group through a nucleophilic substitution reaction. The final step involves the formation of the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
5-Nitro-2-(3-phenoxyanilino)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenoxyanilino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogenating agents or nucleophiles are used under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenoxyanilino derivatives.
Aplicaciones Científicas De Investigación
5-Nitro-2-(3-phenoxyanilino)pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Nitro-2-(3-phenoxyanilino)pyridine-3-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenoxyanilino group can interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Nitroaniline: Similar in structure but lacks the pyridine and carboxamide groups.
3-Nitropyridine: Contains the nitro and pyridine groups but lacks the phenoxyanilino and carboxamide groups.
Phenoxyaniline: Contains the phenoxyanilino group but lacks the nitro, pyridine, and carboxamide groups.
Uniqueness
5-Nitro-2-(3-phenoxyanilino)pyridine-3-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
5-nitro-2-(3-phenoxyanilino)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O4/c19-17(23)16-10-13(22(24)25)11-20-18(16)21-12-5-4-8-15(9-12)26-14-6-2-1-3-7-14/h1-11H,(H2,19,23)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNYVJZLHWPSFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)NC3=C(C=C(C=N3)[N+](=O)[O-])C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{4-[3-(2,3-dihydro-1H-indole-1-sulfonyl)piperidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B7424459.png)
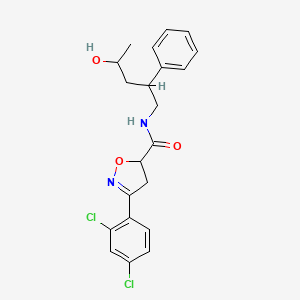
![N-[2-(4-ethylpiperazin-1-yl)ethyl]-2-thiophen-2-ylquinoline-4-carboxamide](/img/structure/B7424475.png)
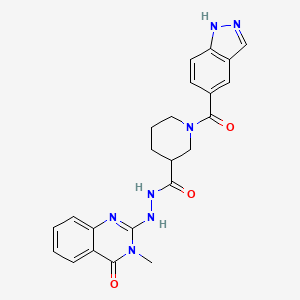
![[5-Chloro-2-[(1-methyltetrazol-5-yl)methylamino]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7424483.png)
![Methyl 4-[[3-(4-methoxyphenyl)pyrrolidine-1-carbonyl]amino]-3-methylbenzoate](/img/structure/B7424492.png)
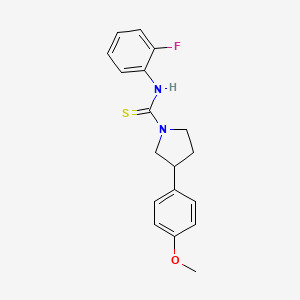
![(1-Methyltetrazol-5-yl)methyl 5-[(4-fluorophenoxy)methyl]furan-2-carboxylate](/img/structure/B7424513.png)
![methyl N-[4-(1H-indol-4-ylcarbamoylamino)phenyl]-N-methylcarbamate](/img/structure/B7424517.png)
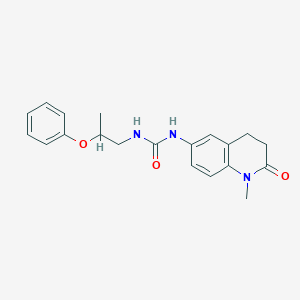
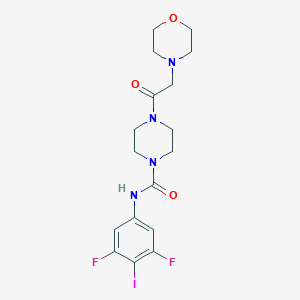
![5-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(1-methoxycyclobutyl)ethyl]pyridine-3-carboxamide](/img/structure/B7424529.png)
![N-(6-ethylpyrimidin-4-yl)-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazol-3-amine](/img/structure/B7424546.png)
